

An In-depth Technical Guide to Aurofusarin: Chemical Structure, Properties, and Biological Significance

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Compound of Interest

Compound Name: Aurofusarin

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurofusarin, a dimeric naphthoquinone pigment produced by various *Fusarium* species, has garnered significant scientific interest due to its distinct chemical structure and diverse biological activities.^[1] This document provides a comprehensive overview of **aurofusarin**, detailing its chemical and physical properties, biosynthetic pathway, and biological implications. It is intended to serve as a technical resource for professionals engaged in mycotoxin research, natural product chemistry, and drug discovery.

Chemical Structure and Physicochemical Properties

Aurofusarin is a homodimeric polyketide characterized by a complex naphthoquinone structure.^[2] First described in 1937, its chemical structure was fully elucidated in 1966.^{[3][4]} It is a golden yellow to red micro-crystalline pigment, with its color being pH-dependent, appearing yellow in acidic conditions and reddish in alkaline environments.^{[2][5]}

The molecule is formed through the dimerization of two rubrofusarin monomers.^[6] Spectroscopic and degradative studies have confirmed that **aurofusarin** is a dimeric quinone composed of substituted naphthopyran units.^[1]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of **aurofusarin**.

Property	Value	Reference(s)
Molecular Formula	C ₃₀ H ₁₈ O ₁₂	[5] [7] [8]
Molecular Weight	570.5 g/mol	[5] [7] [8]
CAS Number	13191-64-5	[7]
Melting Point	> 360 °C	[5] [7]
Appearance	Golden yellow-orange or red micro-crystalline prism	[5] [7]
Solubility	Moderately soluble in organic solvents; insoluble in water	[5] [9]

Spectroscopic Data

The structural elucidation of **aurofusarin** has been heavily reliant on various spectroscopic techniques.

While specific NMR data for **aurofusarin** itself is not detailed in the provided search results, ¹H-NMR has been utilized for its quantification.[\[3\]](#)[\[4\]](#) For its precursor, rubrofusarin, the following ¹H and ¹³C NMR data have been reported in CDCl₃ with a drop of DMSO.[\[10\]](#)

Table 2: NMR Spectroscopic Data for Rubrofusarin[\[10\]](#)

¹ H NMR		¹³ C NMR	
Chemical Shift (δ)	Description	Chemical Shift (δ)	Assignment
2.24 ppm	(3H, s, Me)	20.6 ppm	Me
5.85 ppm	(1H, s, H-3)	100.0 ppm	C-10
6.29 ppm	(1H, d, J=2.14, H-7)	100.8 ppm	C-7, C-9
6.45 ppm	(1H, d, J=2.17, H-9)	101.8 ppm	C-12
6.73 ppm	(1H, s, H-10)	105.5 ppm	C-13
9.5 ppm	(1H, s, OH-6)	105.8 ppm	C-3
15.9 ppm	(1H, s, OH-5)	140.1 ppm	C-14
151.9 ppm	C-11		
158.6 ppm	C-6		
160.9 ppm	C-8		
161.9 ppm	C-5		
168.5 ppm	C-2		
183.6 ppm	C-4		

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a key technique for the quantification of **aurofusarin**.^[11] In positive electrospray ionization mode, the precursor ion ([M+H]⁺) is observed at m/z 571.0865.^[8]

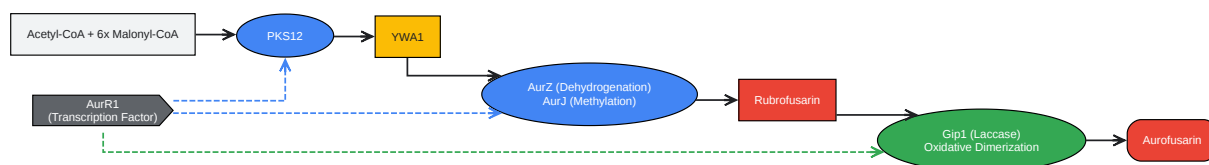
Table 3: Mass Spectrometry Data for **Aurofusarin**^[8]

Parameter	Value
Ionization Mode	ESI Positive
Precursor Adduct	$[M+H]^+$
Precursor m/z	571.0865
Fragmentation Mode	HCD
Key Fragment Ions (m/z)	556.0636, 541.0401, 539.0609, 511.0659

Biosynthesis of Aurofusarin

Aurofusarin biosynthesis is a complex, multi-step enzymatic process originating from a polyketide pathway. The genes responsible for this process are located in a gene cluster, often referred to as the PKS12 gene cluster in *Fusarium graminearum*.^{[3][6][12]} This cluster contains genes encoding the polyketide synthase (PKS12), transcription factors (AurR1, AurR2), and various tailoring enzymes.^[12]

The biosynthesis begins with the condensation of one acetyl-CoA and six malonyl-CoA units by the PKS12 enzyme to form the naphthopyrone YWA1.^[13] YWA1 then undergoes a series of modifications, including dehydrogenation and methylation, to form the monomer rubrofusarin.^[13] The final step is the dimerization of two oxidized rubrofusarin molecules, a reaction catalyzed by a putative laccase, Gip1, to form **aurofusarin**.^{[6][14]} The transcription factor AurR1 positively regulates the expression of several genes within the cluster.^[3]



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Caption: Biosynthetic pathway of **aurofusarin** in *Fusarium graminearum*.

Biological Activities and Significance

Aurofusarin exhibits a range of biological activities, making it a molecule of interest for both its potential applications and its role in toxicology.

- **Antibiotic Properties:** **Aurofusarin** has demonstrated antibiotic activity, particularly against probiotic bacteria.[3][4] This suggests a role in the competitive saprophytic ability of the producing fungus.[9]
- **Cytotoxicity and Genotoxicity:** Studies have shown that **aurofusarin** is cytotoxic and genotoxic to human colon cells, where it induces oxidative stress.[4]
- **Toxicity in Animals:** **Aurofusarin** has been shown to negatively impact the development of eggs and embryos in poultry and reduces the quality of chicken meat.[9][13]
- **Relationship with Mycotoxin Production:** There is evidence suggesting a link between **aurofusarin** biosynthesis and the production of other mycotoxins like deoxynivalenol (DON) and zearalenone (ZEA). Mutants unable to produce **aurofusarin** have been observed to produce increased amounts of ZEA.[9]

Experimental Protocols

Extraction and Purification

A common method for the extraction of **aurofusarin** involves using a benzene-acetone (4:1) solvent system, followed by purification using chromatography on silica gel impregnated with oxalic acid.[9]

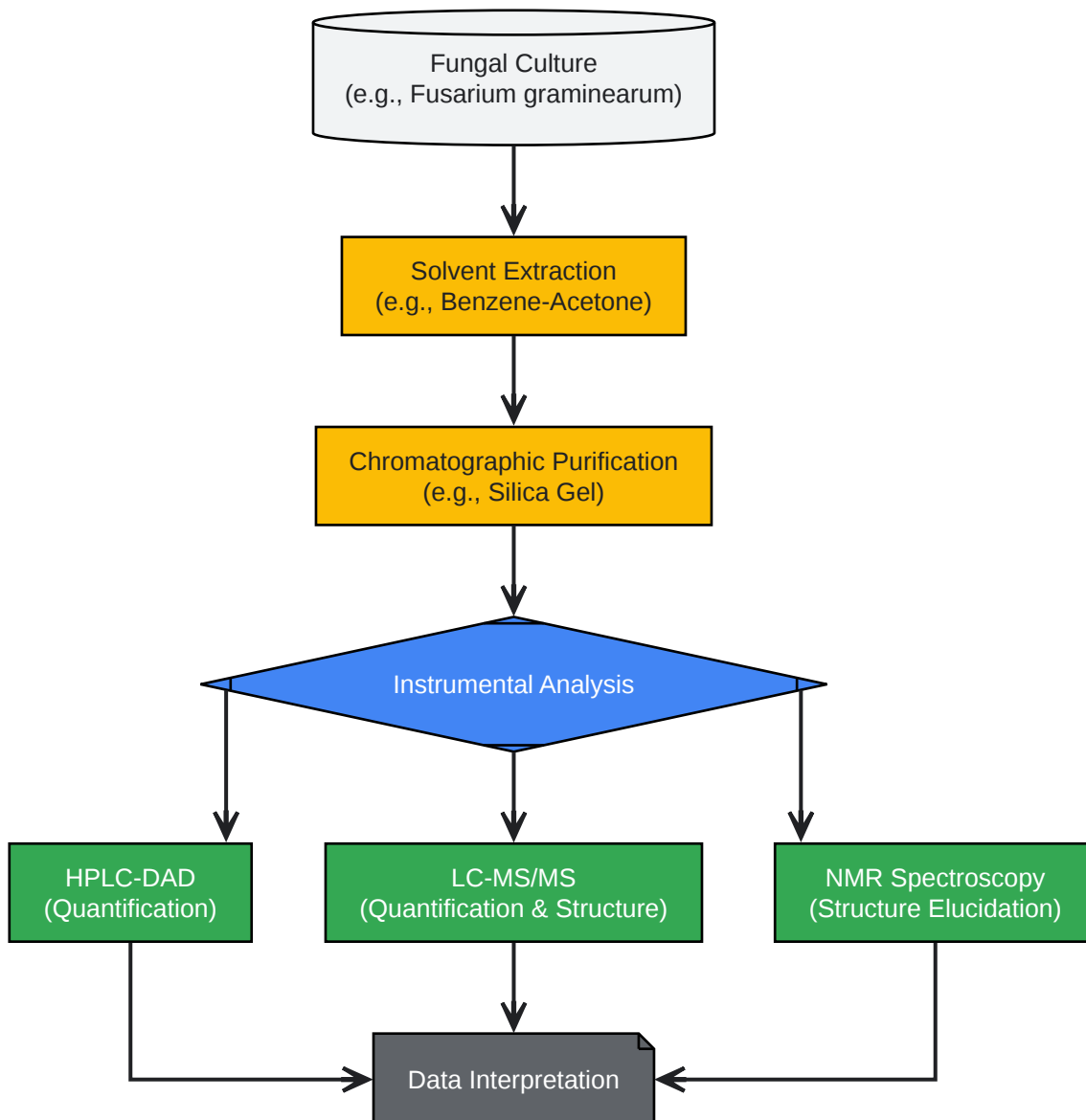
Quantification by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for the quantification of **aurofusarin** and its precursor, rubrofusarin.

- **System:** Shimadzu HPLC system with LC-20AD pumps, DGU-20A degasser, SIL-20 HT autosampler, CTO-10AS column oven, and SPD-M20A diode array detector.[15]

- Column: Mediterranean Sea 18 column.[15]
- Detection: Peaks are identified by comparison to **aurofusarin** and rubrofusarin standards. [15]

The following diagram outlines a general workflow for the analysis of **aurofusarin**.



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Caption: General experimental workflow for **aurofusarin** analysis.

Gene Deletion and Replacement in *Fusarium*

Investigating the function of genes in the **aurofusarin** biosynthetic cluster often involves targeted gene replacement. *Agrobacterium tumefaciens*-mediated transformation is a commonly used technique for this purpose.[6] This allows for the creation of knockout mutants, which can then be analyzed to determine the effect of the deleted gene on the production of **aurofusarin** and its intermediates.[6]

Conclusion

Aurofusarin remains a significant secondary metabolite in the study of *Fusarium* species. Its well-defined chemical structure, complex biosynthetic pathway, and notable biological activities present numerous avenues for future research. This guide provides a foundational understanding of **aurofusarin**, intended to support further investigation into its properties and potential applications, as well as the mitigation of its toxic effects. The detailed data and protocols herein should serve as a valuable resource for researchers in the field.

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